Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3, a thioacetamido linker, and a methyl benzoate moiety. This structure combines electron-rich aromatic systems (dimethoxy groups) with a sulfur-containing bridge, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 4-[[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-31-17-9-6-15(12-18(17)32-2)22-26-25-19-10-11-21(27-28(19)22)34-13-20(29)24-16-7-4-14(5-8-16)23(30)33-3/h4-12H,13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBILLVVZRSEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system. This interaction can lead to a variety of biological activities, depending on the specific targets involved.
Biochemical Pathways
Triazole compounds are known to have a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects. These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Result of Action
Given the wide range of pharmacological activities associated with triazole compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Biological Activity
Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazin moiety linked to a benzoate structure, which contributes to its diverse biological activities. The presence of 3,4-dimethoxyphenyl enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant anticancer properties. For instance, triazoles have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may interact with multiple signaling pathways involved in cancer progression.
- Case Study: A study demonstrated that derivatives of triazoles exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Antimicrobial Activity
The triazolo structure is known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Research Findings: Triazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited an EC50 value of 7.2 μg/mL against Xanthomonas oryzae .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cell division and survival.
- Receptor Interaction: It may bind to specific receptors or proteins that regulate cellular functions related to cancer growth and microbial resistance.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | [Structure A] | Anticancer (IC50: 5 μM) |
| Compound B | [Structure B] | Antimicrobial (EC50: 10 μg/mL) |
| Methyl 4-(...) | [Current Compound] | Anticancer & Antimicrobial |
Comparison with Similar Compounds
Ester Group Modifications
Replacing the methyl benzoate group with ethyl benzoate (e.g., Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, CAS 852376-54-6) alters lipophilicity and metabolic stability.
Aromatic Substituent Positioning
The 3,4-dimethoxyphenyl group in the target compound contrasts with analogs featuring 4-methoxyphenyl (e.g., CAS 852376-54-6) or fluoro-pyridinyl (e.g., compound 9a from ). The additional methoxy group at position 3 may enhance electron-donating effects, improving binding affinity in receptor-ligand interactions .
Heterocyclic Core Variations
Triazolo-Pyridazine vs. Triazolo-Thiadiazole
Compound 9a (3-(3,4-dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) replaces the pyridazine ring with a thiadiazole. Thiadiazoles are known for enhanced metabolic stability but reduced π-π stacking capacity compared to pyridazines, which could affect target selectivity .
Pyridazine vs. Isoxazole/Isoxazoline
Compounds I-6273 and I-6373 () feature isoxazole rings instead of pyridazine.
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Routes : The target compound likely follows synthesis pathways similar to and , involving coupling reactions with cesium carbonate/DMF for thioether formation .
- Pharmacological Potential: While direct activity data are unavailable, the triazolo-pyridazine scaffold is associated with kinase inhibition (e.g., JAK2/STAT3 pathways in related compounds), and the dimethoxy groups may enhance DNA intercalation .
- Structure-Activity Relationships (SAR): Methoxy Groups: 3,4-Dimethoxy substitution improves solubility and hydrogen-bonding capacity compared to mono-methoxy analogs . Heterocycle Choice: Pyridazine cores offer better π-stacking than thiadiazoles, favoring interactions with aromatic residues in enzyme binding pockets .
Q & A
Q. What are the critical steps in synthesizing Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Core Formation : Condensation of substituted benzaldehyde derivatives with aminotriazole precursors under reflux in ethanol with glacial acetic acid as a catalyst, as described in triazolo-pyridazine syntheses .
- Thioether Linkage : Introduction of the thioacetamido group via nucleophilic substitution using mercaptoacetic acid derivatives under inert conditions.
- Esterification : Final coupling of the benzoate moiety using methyl chloroformate or similar reagents.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended to isolate the product .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and linkage integrity .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for accurate molecular weight validation .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O at ~1700 cm⁻¹ for esters and amides) .
- Elemental Analysis : Combustion analysis to verify purity (>95%) .
Q. What safety protocols are critical during handling and synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust by working in a fume hood .
- Emergency Measures : For skin exposure, wash immediately with soap/water. For eye contact, rinse with water for 15+ minutes .
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the triazolo-pyridazine core?
- Methodological Answer :
- Catalyst Screening : Test acidic (e.g., p-TSA) vs. basic (e.g., K₂CO₃) catalysts for cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates compared to ethanol .
- Temperature Control : Microwave-assisted synthesis (100–120°C, 30 min) can reduce reaction time vs. traditional reflux (4+ hours) .
- Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track intermediate formation and adjust stoichiometry in real time .
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and analyze .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Q. What impact does the substitution pattern on the phenyl ring have on bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Donating Groups (e.g., 3,4-dimethoxy) : Enhance π-π stacking with biological targets, as seen in similar triazolo-thiadiazoles .
- Steric Effects : Bulky substituents (e.g., cyclobutyl) may reduce binding affinity, while smaller groups (e.g., fluorine) improve target selectivity .
- In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) and prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC. Compare results with literature .
- pH-Dependent Studies : Assess stability in buffered solutions (pH 1–13) to identify hydrolytic vulnerabilities in the ester or amide linkages .
Tables for Key Data
Q. Table 1. Comparative Yields Under Different Reaction Conditions
| Condition | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reflux (80°C) | Acetic Acid | Ethanol | 4 | 62 | |
| Microwave (120°C) | p-TSA | DMF | 0.5 | 78 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, triazolo-H) | |
| HRMS (ESI-TOF) | m/z 483.1245 [M+H]⁺ (calc. 483.125) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
